![molecular formula C17H19N3OS B2582228 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797085-35-8](/img/structure/B2582228.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound featuring a pyridopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions starting from commercially available reagents. The initial step might involve the formation of the pyridopyrimidine core, followed by functionalization of the aromatic ring with methylthio and propanone groups. The reaction conditions often require specific catalysts and carefully controlled temperatures to ensure the desired product's yield and purity.
Industrial Production Methods: Industrial production of such complex molecules often utilizes flow chemistry or batch processing techniques. The use of automated systems for reagent addition and reaction monitoring can optimize yield and minimize by-products. Scaling up from lab conditions to industrial production necessitates additional steps to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide, while reduction may use sodium borohydride or lithium aluminum hydride. Substitution reactions could involve halogenation or nitration under acidic or basic conditions. Coupling reactions could utilize palladium catalysts in cross-coupling reactions.
Major Products Formed: The resulting products from these reactions vary based on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one has multiple scientific research applications : this compound has multiple scientific research applications: Chemistry : As a building block for synthesizing more complex molecules. Biology : For studying cell signaling pathways due to its potential interactions with biological targets. Medicine : Investigated for its potential as a therapeutic agent, given the structural motifs often found in bioactive compounds. Industry : Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridopyrimidine core is a known pharmacophore, which suggests involvement in key biochemical pathways. The presence of multiple functional groups allows it to engage in diverse interactions, facilitating its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds Compounds such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-one and 3-(4-(methylthio)phenyl)propan-1-ol share structural similarities.
Uniqueness
And there you go! This should give you a comprehensive view of the compound. Any further details you're curious about?
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMEHWNTSERQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2582146.png)
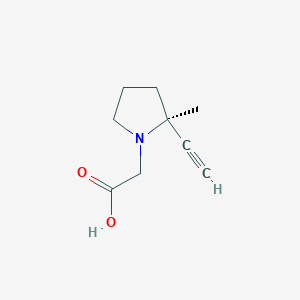
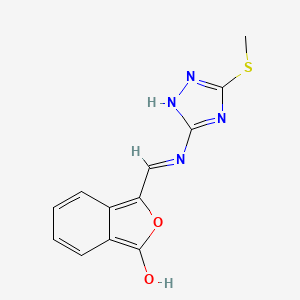
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
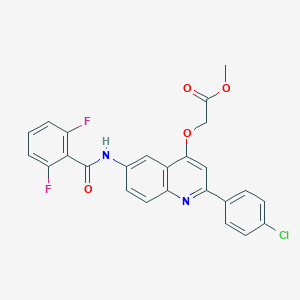
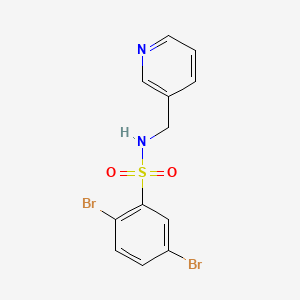
![2-(2,5-DIMETHYLBENZYL)-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2582153.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)
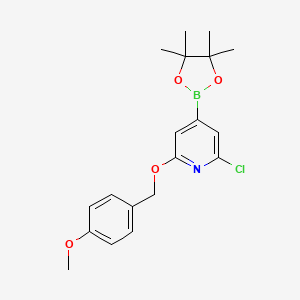
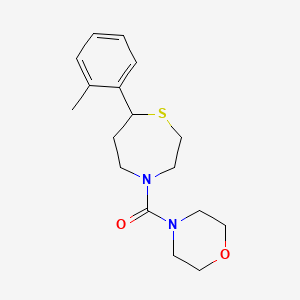
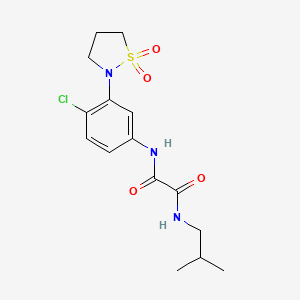
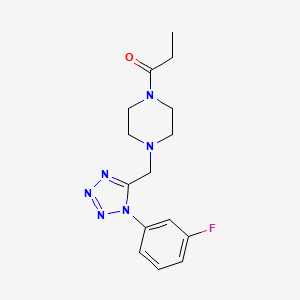
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

